molecular formula C9H6F2O4 B13681530 3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid

3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B13681530
M. Wt: 216.14 g/mol
InChI Key: GCRBVWBVVFZKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid is a chemical compound with the molecular formula C8H4F2O4 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of a Claisen condensation reaction, where the aldehyde is reacted with an ester in the presence of a strong base such as sodium ethoxide. The reaction conditions usually require refluxing the mixture in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-hydroxybenzaldehyde: Shares the difluoro and hydroxy substituents but lacks the oxopropanoic acid moiety.

    3,5-Difluoro-4-hydroxybenzylidene imidazolinone: Contains a similar benzene ring structure but with different functional groups.

Uniqueness

3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H6F2O4

Molecular Weight

216.14 g/mol

IUPAC Name

3-(3,5-difluoro-4-hydroxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6F2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15)

InChI Key

GCRBVWBVVFZKBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.